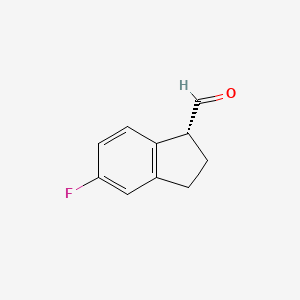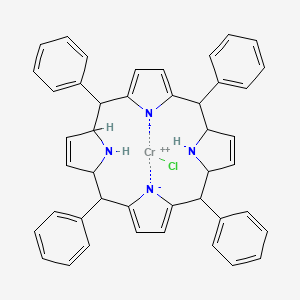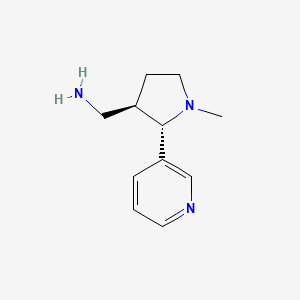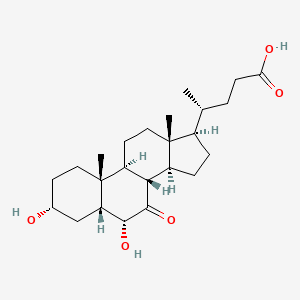
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with a unique structure that includes a fluorine atom, a dihydroindene ring, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene.
Oxidation: The indene derivative is then subjected to oxidation to introduce the aldehyde functional group at the 1-position.
Reaction Conditions: Common reagents for this oxidation step include oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under controlled conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 5-fluoro-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(1R)-5-chloro-2,3-dihydro-1H-indene-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
(1R)-5-bromo-2,3-dihydro-1H-indene-1-carbaldehyde: Contains a bromine atom instead of fluorine.
(1R)-5-methyl-2,3-dihydro-1H-indene-1-carbaldehyde: Has a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its analogs.
属性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-6,8H,1-2H2/t8-/m0/s1 |
InChI 键 |
VWJXECQACJGFMY-QMMMGPOBSA-N |
手性 SMILES |
C1CC2=C([C@@H]1C=O)C=CC(=C2)F |
规范 SMILES |
C1CC2=C(C1C=O)C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
